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Compound of Interest

Compound Name:
1,6-dihydro-7H-pyrrolo[2,3-

c]pyridin-7-one

CAS No.: 259684-36-1

Cat. No.: B2437992

Get Quote

1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (CAS No. 259684-36-1) is a heterocyclic

compound built upon the 6-azaindole framework.[1][2] More specifically, it belongs to the 6-

azaindolinone class, featuring a fused pyrrole and pyridinone ring system. In contemporary

drug discovery, such scaffolds are recognized as "privileged structures" due to their ability to

serve as versatile platforms for interacting with a multitude of biological targets. This molecule,

in particular, is valued as a molecular fragment—a small, low-complexity compound that serves

as a critical starting point for elaboration into potent and selective drug candidates through

fragment-based drug design (FBDD).[2]

The inherent structural rigidity, combined with the strategic placement of hydrogen bond donors

and acceptors, makes the 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one core a compelling

scaffold for targeting enzyme active sites, particularly kinase hinge regions.[3][4] Its derivatives

have shown promise in the development of inhibitors for critical therapeutic targets,

underscoring the importance of understanding its fundamental chemical and physical

properties.[5] This guide provides a comprehensive technical overview of its synthesis,

spectroscopic signature, reactivity, and applications, offering a foundational resource for its

effective utilization in research and development.
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Physicochemical and Structural Properties
A clear understanding of the molecule's basic properties is the cornerstone of its application in

synthesis and screening. The key physicochemical parameters are summarized below.

Property Value Source

CAS Number 259684-36-1 [6]

Molecular Formula C₇H₆N₂O [6]

Molecular Weight 134.14 g/mol [6]

Appearance
Typically an off-white or light-

colored solid

Inferred from related

compounds

XLogP3 (Predicted) 0.6 [7] (for N-methyl analog)

Strategic Synthesis of the 6-Azaindolinone Core
A definitive, published synthesis protocol for 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is

not readily available in peer-reviewed literature. However, a robust and logical synthetic route

can be designed based on established methodologies for analogous 7-azaindolinones.[8] The

most effective strategy involves the construction of the 6-azaindole core followed by a

regioselective oxidation to form the pyridinone (lactam) ring.

The proposed pathway leverages a palladium-catalyzed cross-coupling reaction to build the

azaindole, followed by a Baeyer-Villiger oxidation. This latter step is a classic and reliable

method for converting a ketone into an ester or, in this case, a cyclic ketone into a

lactone/lactam, which tautomerizes to the desired pyridinone.
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Part 1: 6-Azaindole Formation

Part 2: Lactam Formation

3-Amino-4-bromopyridine
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Ethynyltrimethylsilane
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Caption: Proposed synthetic workflow for 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.
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Experimental Protocol: A Step-by-Step Guide
Part 1: Synthesis of 6-Azaindole (1H-Pyrrolo[2,3-c]pyridine)

Sonogashira Coupling: To a solution of 3-amino-4-bromopyridine (1.0 eq) in a suitable

solvent (e.g., THF/Et₃N mixture), add ethynyltrimethylsilane (1.2 eq), a palladium catalyst

such as Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).

Execution: Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 60-70 °C

until TLC or LC-MS analysis indicates complete consumption of the starting bromide.

Work-up: After cooling, filter the reaction mixture through celite to remove catalyst residues.

Concentrate the filtrate under reduced pressure. The crude product is then subjected to

desilylation using a base like K₂CO₃ in methanol to yield 3-amino-4-ethynylpyridine.

Cyclization: Dissolve the crude 3-amino-4-ethynylpyridine in a high-boiling polar aprotic

solvent such as DMF or NMP. Add a strong base, for instance, potassium tert-butoxide

(KOtBu, 1.5 eq), in portions at room temperature.

Isolation: Heat the mixture to 100-120 °C for several hours. Monitor the formation of 6-

azaindole by LC-MS. Upon completion, cool the reaction, quench with water, and extract the

product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography to

yield pure 6-azaindole.

Part 2: Synthesis of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

N-Protection: Dissolve 6-azaindole (1.0 eq) in dichloromethane (DCM). Add di-tert-butyl

dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir

at room temperature until protection of the pyrrole nitrogen is complete. Purify to obtain N-

Boc-6-azaindole.

Baeyer-Villiger Oxidation: Dissolve the N-Boc-6-azaindole in a chlorinated solvent like DCM

or chloroform. Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid

(m-CPBA, ~1.5 eq) portion-wise, maintaining the temperature below 5 °C.

Causality:The electron-withdrawing Boc group helps to direct the oxidation and stabilize

the intermediate. m-CPBA is a standard reagent for this transformation, reliably inserting
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an oxygen atom adjacent to the carbonyl group that is formed in situ or is already present.

Monitoring: Allow the reaction to stir at 0 °C and then warm slowly to room temperature.

Monitor the reaction progress carefully by TLC/LC-MS.

Work-up and Deprotection: Upon completion, quench the reaction with a saturated solution

of sodium thiosulfate, followed by sodium bicarbonate to neutralize excess acid. Extract the

product with DCM. Concentrate the organic layers and treat the crude residue with

trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.

Final Isolation: After deprotection is complete (monitored by LC-MS), neutralize the mixture

and purify the final product, 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, using column

chromatography or recrystallization to obtain an analytically pure solid.

Predictive Spectroscopic and Analytical Profile
While experimental spectra for this specific molecule are not publicly available, a detailed

predictive analysis based on its structure and data from analogous compounds provides a

reliable characterization fingerprint.

¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆)
δ 11.5-12.0 ppm (s, 1H, N1-H): The pyrrole N-H proton is expected to be a broad singlet,

significantly downfield due to its acidic nature and potential for hydrogen bonding.

δ 10.5-11.0 ppm (s, 1H, N6-H): The lactam N-H proton will also appear as a broad singlet in

a downfield region.

δ 7.2-7.4 ppm (d, 1H, H4): This proton on the pyridine ring, ortho to the pyrrole fusion, will

likely be a doublet.

δ 7.0-7.2 ppm (t, 1H, H2): The proton at the C2 position of the pyrrole ring.

δ 6.4-6.6 ppm (d, 1H, H5): This proton on the pyridine ring, adjacent to the lactam nitrogen,

will be a doublet coupled to H4.

δ 6.3-6.5 ppm (t, 1H, H3): The proton at the C3 position of the pyrrole ring.
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¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆)
δ ~165 ppm (C7): The carbonyl carbon of the lactam is the most downfield signal.

δ ~145 ppm (C7a): Bridgehead carbon.

δ ~125-130 ppm (C4, C2): Aromatic carbons.

δ ~110-120 ppm (C3a): Bridgehead carbon.

δ ~100-110 ppm (C5, C3): Aromatic carbons.

Infrared (IR) Spectroscopy (Predicted, KBr Pellet)
3300-3100 cm⁻¹ (broad): Overlapping N-H stretching vibrations from the pyrrole and lactam

moieties.

~1660 cm⁻¹ (strong): C=O stretching of the six-membered lactam ring. This is a key

diagnostic peak.

1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.

~1400-1300 cm⁻¹: C-N stretching vibrations.

Mass Spectrometry (MS) (Predicted, ESI+)
m/z 135.05 [M+H]⁺: The expected molecular ion peak for the protonated molecule.

m/z 107.05 [M+H - CO]⁺: A likely major fragment corresponding to the loss of carbon

monoxide from the lactam ring.

Further Fragmentation: Subsequent fragmentation would likely involve cleavage of the

bicyclic ring system, similar to patterns observed for related azaindoles.[9]

Chemical Reactivity and Applications in Drug
Development
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The utility of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one as a synthetic building block stems

from its distinct reactive sites, which allow for controlled, site-selective functionalization.

N1-H Site:
Alkylation, Arylation,

Acylation

N6-H Site:
Alkylation, Arylation

C5-H Site:
(α-carbon)

Condensation, Halogenation

Click to download full resolution via product page

Caption: Primary sites for functionalization on the 6-azaindolinone scaffold.

N-1 (Pyrrole) and N-6 (Lactam) Alkylation/Arylation: Both nitrogen atoms are nucleophilic

and can be functionalized using standard conditions (e.g., NaH or Cs₂CO₃ with an alkyl/aryl

halide). This allows for the introduction of diverse side chains to probe interactions with

protein targets and modulate physicochemical properties like solubility and cell permeability.

Alpha-Carbon (C5) Chemistry: The methylene group adjacent to the lactam carbonyl (C5) is

activated. It can undergo deprotonation with a suitable base, enabling reactions such as

aldol condensations with aldehydes to introduce further substituents.[8] This position is

critical for extending the molecular framework.

Therapeutic Relevance
The pyrrolopyridine and pyridinone scaffolds are integral to numerous clinically relevant

molecules. The pyrrolo[2,3-c]pyridine core has been successfully used to develop potent and
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reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key target in oncology.[5]

Furthermore, the closely related pyrrolo[2,3-d]pyrimidine scaffold is the basis for numerous

kinase inhibitors targeting CDK2, CSF1R, and Mps1, which are crucial in cancer cell cycle

regulation and proliferation.[4][10][11] The discovery of a pyrrolo[2,3-d]pyridazin-7-one as a

potent RIPK1 inhibitor for inflammatory diseases further highlights the therapeutic potential of

this class of molecules.[12]

The strategic value of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is clear: it provides a rigid,

pre-organized core that can be systematically decorated at its N1, N6, and C5 positions to

generate libraries of compounds for screening against these and other high-value therapeutic

targets.

Conclusion
1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is more than a simple heterocyclic compound; it

is a strategically designed molecular fragment poised for significant impact in medicinal

chemistry. While direct experimental data is sparse, a robust understanding of its properties

and reactivity can be confidently derived from established chemical principles and analysis of

its structural analogs. Its well-defined reactive sites offer multiple handles for synthetic

elaboration, making it an ideal starting point for fragment-based campaigns targeting a wide

range of diseases. This guide provides the foundational knowledge necessary for researchers

to harness the full potential of this valuable scaffold in the pursuit of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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